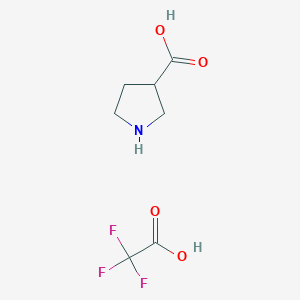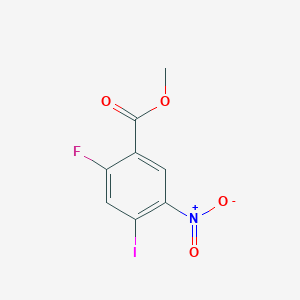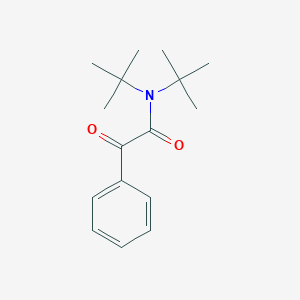![molecular formula C11H10O2S2 B15202335 2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
2-[4-(Methylsulfonyl)phenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methylsulfonyl)phenyl]thiophene is an organic compound that features a thiophene ring substituted with a 4-(methylsulfonyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfonyl)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: 2-[4-(Methylsulfonyl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Halogenated thiophenes.
科学研究应用
2-[4-(Methylsulfonyl)phenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but has an indole ring instead of a thiophene ring.
2-(4-Methylsulfonylphenyl)pyridine: Contains a pyridine ring in place of the thiophene ring.
Uniqueness: 2-[4-(Methylsulfonyl)phenyl]thiophene is unique due to its thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in applications where thiophene’s properties are advantageous, such as in organic electronics and specific medicinal chemistry contexts .
属性
分子式 |
C11H10O2S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
2-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C11H10O2S2/c1-15(12,13)10-6-4-9(5-7-10)11-3-2-8-14-11/h2-8H,1H3 |
InChI 键 |
ABKFLMWFOQQLCT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


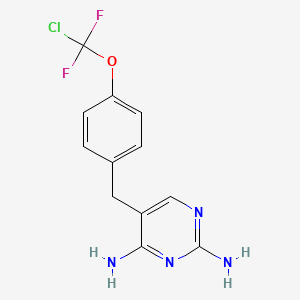
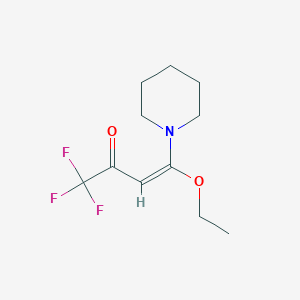
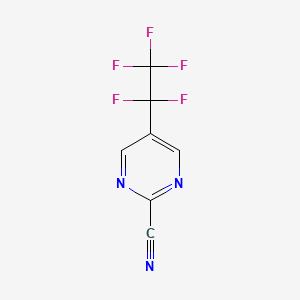


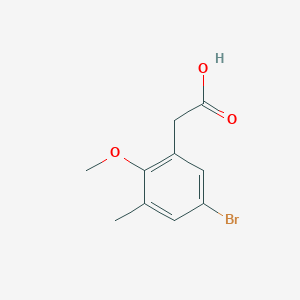
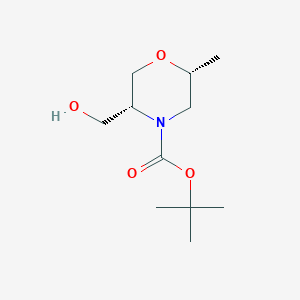

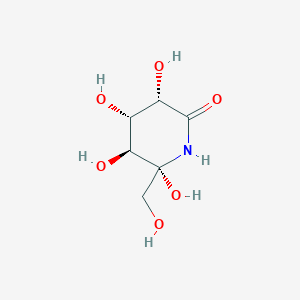
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
